10H-Phenothiazine, 2-(ethylthio)-
Overview
Description
Synthesis Analysis
The synthesis of 2-(Ethylthio)-10H-phenothiazine and its derivatives involves various chemical reactions, including the NaH-promoted Horner reaction, palladium-catalyzed amination, and Smiles rearrangement. For instance, phenothiazine-containing cruciforms were synthesized via a Horner reaction followed by reaction with aromatic alkynes to give fluorophores with potential sensory applications for metal cations (Hauck et al., 2007). Additionally, fluorinated 10H-phenothiazines have been prepared through reactions involving amino-fluorobenzenethiol and o-halonitrobenzenes, followed by oxidation to yield sulfone derivatives (Dixit et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-(Ethylthio)-10H-phenothiazine derivatives has been studied using various techniques, including NMR, IR spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the molecular geometry, electronic structures, and properties of phenothiazine derivatives. For example, crystallographic studies have revealed details about the folding of the molecule along the S-N axis and the characterization of the C-S-C angles (Nikulin et al., 2008).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions and exhibit a range of chemical properties, including oxidation and complexation abilities. Their electronic situation allows for spatially separated frontier molecular orbitals, which can be addressed independently by the addition of metal ions, such as zinc or magnesium, leading to shifts in emission and absorption (Hauck et al., 2007). The formation of ion-association complexes and the generation of color products upon oxidation are also notable chemical properties of phenothiazine derivatives (Karpińska et al., 1996).
Physical Properties Analysis
The physical properties of 2-(Ethylthio)-10H-phenothiazine derivatives, such as thermal stability, solubility, and spectroscopic properties, have been extensively studied. These derivatives exhibit valuable analytical properties due to their characteristic structure and are easily oxidized in an acidic medium, leading to the generation of color products useful for chemical analysis (Karpińska et al., 1996).
Chemical Properties Analysis
The chemical properties of phenothiazine derivatives, including their reactivity, oxidation mechanisms, and complexing abilities, play a crucial role in their applications. These derivatives form well-defined ion-association complexes with metals and exhibit significant changes in their UV and fluorescence spectra upon interaction with metal ions, highlighting their potential as sensors for metal cations (Hauck et al., 2007).
Scientific Research Applications
Synthesis and Biological Activity : Phenothiazines, including 10H-phenothiazine derivatives, have a wide array of pharmacological applications. They have been employed as antibacterial, antiviral, anti-inflammatory, anticancer agents, and more. The synthesis of these compounds and their biological activities have been a significant focus of research (Sinha, Pandeya, Verma, & Yadav, 2011).
Optoelectronic Properties : In the field of optoelectronics, phenothiazine-based emitters have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These emitters exhibit strong blue emission and are significant for their improved optoelectronic properties (Qiu et al., 2017).
Dye-Sensitized Solar Cells : Phenothiazine-based dyes are crucial in the development of efficient dye-sensitized solar cells (DSSCs). The electron-rich nature of phenothiazine enhances its donor character, contributing to the effective fabrication of DSSCs. Some phenothiazine-based dyes have even outperformed commercial counterparts in photovoltaic performance (Huang, Meier, & Cao, 2016).
Chemosensor Applications : Phenothiazine derivatives have been used to create chemosensors. For example, a phenothiazine-thiophene hydrazide dyad was synthesized as an "On-Off" chemosensor for the selective and sensitive detection of Hg2+ ions, demonstrating the potential of these compounds in environmental monitoring and analytical chemistry (Govindasamy et al., 2021).
Antioxidant and Antimicrobial Activities : Phenothiazine derivatives have been synthesized and evaluated for their antioxidative and antimicrobial properties. These studies contribute to the understanding of phenothiazines' potential in medicinal chemistry (Gautam et al., 2012).
Photoredox Catalysis : Phenothiazine derivatives have been employed as metal-free photoredox catalysts for various chemical transformations, including the reduction of carbon-halogen bonds. This application demonstrates the versatility of phenothiazine in synthetic chemistry (Discekici et al., 2015).
Transition Metal Complexes : Phenothiazine derivatives have been used to synthesize transition metal complexes, expanding their potential applications in various fields, including catalysis and material science (Debbeti et al., 2013).
Safety And Hazards
The compound 10H-Phenothiazine, 2-(ethylthio)- should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin sensitization . Specific target organ toxicity can occur upon repeated exposure, with target organs being the blood, bone marrow, kidney, liver, and spleen .
properties
IUPAC Name |
2-ethylsulfanyl-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHPUUIDINBWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068484 | |
Record name | 10H-Phenothiazine, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Phenothiazine, 2-(ethylthio)- | |
CAS RN |
46815-10-5 | |
Record name | 2-(Ethylthio)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46815-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10H-Phenothiazine, 2-(ethylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046815105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 2-(ethylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 2-(ethylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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